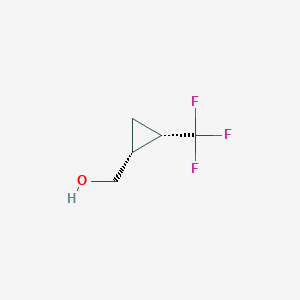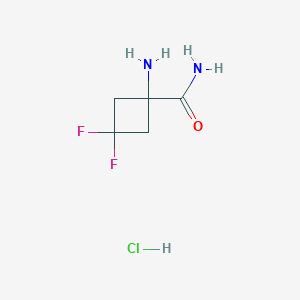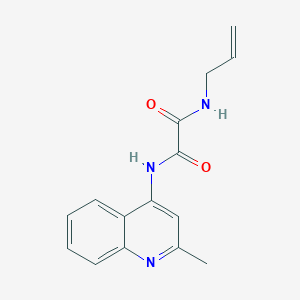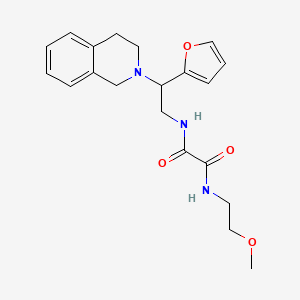![molecular formula C12H18O6 B2903423 6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one CAS No. 14440-56-3; 7306-64-1](/img/structure/B2903423.png)
6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one
Übersicht
Beschreibung
6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one is a biochemical reagent primarily used in glycobiology research. This compound is a derivative of L-gulonolactone and is characterized by its unique isopropylidene protective groups. It plays a significant role in the study of carbohydrate chemistry, particularly in the synthesis and analysis of complex sugars and glycoconjugates .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one typically involves the protection of L-gulonolactone with isopropylidene groups. This is achieved through the reaction of L-gulonolactone with acetone in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete protection of the hydroxyl groups .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or aldehydes.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The isopropylidene groups can be selectively removed or substituted under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Acidic or basic conditions can facilitate the removal or substitution of isopropylidene groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a synthetic intermediate in the preparation of various carbohydrate derivatives.
Biology: The compound is employed in glycobiology to study the structure and function of glycans.
Medicine: Research involving this compound contributes to understanding glycan-related diseases and developing therapeutic agents.
Industry: It is utilized in the synthesis of complex sugars and glycoconjugates for various industrial applications
Wirkmechanismus
The mechanism of action of 6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one involves its role as a protected intermediate in carbohydrate synthesis. The isopropylidene groups protect the hydroxyl groups of L-gulonolactone, allowing selective reactions at other positions. This selective protection is crucial for the synthesis of complex carbohydrate structures. The compound’s molecular targets and pathways are primarily related to its interactions with enzymes involved in glycan synthesis and modification .
Vergleich Mit ähnlichen Verbindungen
2,34,6-Di-O-isopropylidene-2-keto-L-gulonic acid: This compound is another derivative of L-gulonolactone with similar protective groups but different functional groups.
1,25,6-Di-O-isopropylidene-α-D-glucofuranose: A similar compound used in carbohydrate synthesis with different stereochemistry.
Uniqueness: 6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one is unique due to its specific isopropylidene protection pattern, which provides selective reactivity in synthetic applications. This selectivity makes it a valuable intermediate in the synthesis of complex glycans and glycoconjugates .
Eigenschaften
CAS-Nummer |
14440-56-3; 7306-64-1 |
|---|---|
Molekularformel |
C12H18O6 |
Molekulargewicht |
258.27 |
IUPAC-Name |
6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one |
InChI |
InChI=1S/C12H18O6/c1-11(2)14-5-6(16-11)7-8-9(10(13)15-7)18-12(3,4)17-8/h6-9H,5H2,1-4H3 |
InChI-Schlüssel |
OFZPAXSEAVOAKB-UHFFFAOYSA-N |
SMILES |
CC1(OCC(O1)C2C3C(C(=O)O2)OC(O3)(C)C)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-2-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2903343.png)


![3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(3-(benzo[d]thiazol-2-yl)phenyl)propanamide](/img/structure/B2903352.png)
![2-(8-isopropyl-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid](/img/structure/B2903354.png)
![3-(2-(4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2903355.png)


![ethyl 2-[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]benzoate](/img/structure/B2903359.png)
![1-carbamimidamido-N-[2-(2-methylphenyl)ethyl]methanimidamide dihydrochloride](/img/structure/B2903360.png)
![1-Benzyl-3'-(4-fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2903361.png)

![N-(2-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2903363.png)
